Phenethylamine, alpha,alpha-dimethyl-beta-hydroxy-, hydrochloride
Description
Phenethylamine, alpha,alpha-dimethyl-beta-hydroxy-, hydrochloride is a substituted phenethylamine derivative characterized by:
Properties
CAS No. |
14611-66-6 |
|---|---|
Molecular Formula |
C10H16ClNO |
Molecular Weight |
201.69 g/mol |
IUPAC Name |
(1-hydroxy-2-methyl-1-phenylpropan-2-yl)azanium;chloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-10(2,11)9(12)8-6-4-3-5-7-8;/h3-7,9,12H,11H2,1-2H3;1H |
InChI Key |
LSBBSLQHYYGOSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C1=CC=CC=C1)O)[NH3+].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Preparation via p-Aminopropiophenone Derivatives
A classical and well-documented approach involves starting from p-aminopropiophenone derivatives, which are transformed through oxime intermediates and subsequent reductions to yield the target amino alcohol hydrochloride.
- Acetylation of p-aminopropiophenone to protect the amino group (e.g., p-acetamidopropiophenone).
- Oxime formation by reaction with alkyl nitrites under acidic conditions to form alpha-oximino ketones.
- Catalytic hydrogenation (e.g., palladium on charcoal under hydrogen pressure) to reduce the oxime to an amino group and the ketone to a secondary alcohol.
- Hydrolysis of acyl protecting groups to regenerate the free amine.
- Formation of hydrochloride salt by treatment with hydrochloric acid.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Acetylation | Acetic anhydride, reflux, 0.5 h | 80 | p-Acetamidopropiophenone formed |
| Oxime formation | Ether, lower alkyl nitrite, dry HCl, overnight | - | Alpha-oximino ketone isolated |
| Catalytic hydrogenation (1st stage) | Pd/C, H2, 200 psi, ethanolic HCl, 1-2 h | - | Reduction of oxime to amino ketone |
| Catalytic hydrogenation (2nd stage) | Pd/C, H2, 100 psi, acidic aqueous medium, 0.5 h | - | Ketone reduced to secondary alcohol |
| Hydrolysis | Heating in acidic medium | - | Removal of acetyl group |
| Salt formation | Treatment with HCl | - | Hydrochloride salt obtained |
This method yields l-(p-aminophenyl)-2-amino-1-propanol hydrochloride, a close analog to the target compound, with reported yields of 20-25% for some steps and overall improved yields with optimization.
Reductive Amination of Methoxyphenyl Derivatives
Another approach involves reductive amination of methoxy-substituted phenylacetonitriles or phenylacetones followed by O-demethylation to introduce the hydroxy group at the beta position.
- Reductive amination of (3-methoxyphenyl)acetonitrile or 3-methoxyphenylacetone with methylamine or dimethylamine using reducing agents such as sodium cyanoborohydride or catalytic hydrogenation (H2, Pd/C).
- O-demethylation of the methoxy group to the hydroxy group using reagents such as boron tribromide (BBr3).
- Formation of the hydrochloride salt.
- The reductive amination step installs the N,N-dimethylamino group.
- O-demethylation provides the beta-hydroxy substituent.
- This method is modular and allows for various N-substitutions.
| Intermediate | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Reductive amination | NaCNBH3, NH4OAc or H2, Pd/C, Me2NH | - | Formation of N,N-dimethyl-3-methoxyphenethylamine |
| O-Demethylation | BBr3 or similar | - | Conversion to 3-hydroxy derivative |
| Salt formation | HCl | - | Hydrochloride salt obtained |
This approach is well-suited for preparing N,N-dimethyl phenethylamine derivatives with beta-hydroxy substitution.
Reduction of Phenylacetamide Using Zinc Borohydride
An alternative synthetic route involves reduction of phenylacetamide to phenylethylamine derivatives using zinc borohydride in tetrahydrofuran (THF) with toluene as a co-solvent.
- Phenylacetamide is added to a zinc borohydride solution in THF with toluene.
- The mixture is heated to 90-96 °C and stirred for 3.5-4.5 hours.
- After cooling, the reaction mixture is acidified with 10% HCl, filtered, and extracted with chloroform.
- The aqueous phase is basified to pH 11-12 with 20% NaOH and extracted again.
- The combined organic extracts are dried and distilled under reduced pressure to yield phenylethylamine.
- Zinc borohydride is a mild, cost-effective reducing agent.
- High yield and fewer side reactions compared to sodium borohydride or lithium aluminum hydride.
- Scalable and practical for industrial synthesis.
| Parameter | Condition/Value |
|---|---|
| Reducing agent | Zinc borohydride |
| Solvent | Tetrahydrofuran + toluene |
| Temperature | 90-96 °C |
| Reaction time | 3.5-4.5 hours |
| Work-up | Acidification, filtration, chloroform extraction, basification, extraction, drying |
| Yield | High (not specified exactly) |
This method is primarily for phenylethylamine but can be adapted for substituted derivatives.
Comparative Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Acetylation/Oxime Formation + Catalytic Hydrogenation | p-Aminopropiophenone derivatives | Acetic anhydride, alkyl nitrites, Pd/C, H2, acidic hydrolysis | Well-established, yields amino alcohol hydrochlorides | Multi-step, moderate yields |
| Reductive Amination + O-Demethylation | Methoxyphenylacetonitrile/acetone | NaCNBH3 or Pd/C hydrogenation, BBr3 | Modular, allows N-substitution | Requires O-demethylation step |
| Photocatalytic Ni-Catalyzed Coupling | Aliphatic aziridines + aryl iodides | Ni catalyst, organic photocatalyst, H2 atmosphere, visible light | Mild, modular, no stoichiometric reductants | Newer method, less reported for this specific compound |
| Zinc Borohydride Reduction | Phenylacetamide | Zn(BH4)2, THF, toluene, acid/base workup | Mild, cost-effective, scalable | Mainly for simple phenylethylamine |
Analytical and Purification Techniques
- Recrystallization: Used extensively for purification of intermediates such as p-acetamidopropiophenone and amino alcohols.
- Filtration and Extraction: Acid-base extractions separate amine salts from impurities.
- Distillation: Reduced pressure distillation employed for final product isolation.
- Characterization: Melting point determination (e.g., 140-173 °C for intermediates), NMR, IR, and mass spectrometry confirm structure and purity.
Chemical Reactions Analysis
Oxidative Metabolism
The beta-hydroxy group renders the compound susceptible to enzymatic oxidation. In vitro studies of structurally related dimethylphenethylamines demonstrate:
-
Primary pathway : Hepatic cytochrome P450-mediated N-hydroxylation or para-hydroxylation ( ).
-
Secondary pathway : Conjugation via sulfation or glucuronidation of the hydroxyl group, enhancing excretion ( ).
Key metabolic intermediates include:
-
N-hydroxy metabolites (e.g., N-hydroxyphentermine).
-
para-hydroxy derivatives (e.g., 4-hydroxyphentermine).
Stability and Degradation
The hydrochloride salt form improves stability but remains sensitive to:
-
Hydrolysis : Acidic or alkaline conditions cleave the beta-hydroxy group, yielding ketone byproducts.
-
Thermal decomposition : At >200°C, decarboxylation or elimination reactions produce volatile amines ( ).
| Condition | Degradation Product | Mechanism |
|---|---|---|
| pH <3 or >11 | alpha,alpha-dimethylphenethyl ketone | Acid/base-catalyzed hydrolysis |
| High temperature | Styrene derivatives | Elimination (H~2~O loss) |
Receptor Interactions
While direct data on this compound is limited, structurally similar phenethylamines exhibit:
-
TAAR1 agonism : Racemic phenylethanolamine derivatives show micromolar affinity (ED~50~ ~1.8 µM) ( ).
-
β-Adrenergic activity : Beta-hydroxy phenethylamines weakly stimulate β~1~/β~2~ receptors, inhibited by selective antagonists like CGP 20712A ( ).
Pharmacokinetic Data
-
Half-life : ~20 hours in humans (extrapolated from phentermine analogs) ( ).
-
Urinary excretion : >60% as conjugated metabolites under acidic conditions (pH <5) ( ).
Comparative Reactivity
The beta-hydroxy group distinguishes this compound from non-hydroxylated analogs:
Scientific Research Applications
Synthetic Chemistry Applications
Phenethylamine derivatives play a crucial role in synthetic organic chemistry, particularly as chiral auxiliaries and ligands. The compound is utilized in:
- Chiral Resolution : The compound is effective in resolving racemic mixtures into enantiomerically pure products. Recent advancements have highlighted its use in the kinetic resolution of racemic primary amines through acylation processes catalyzed by lipases. For instance, a study demonstrated that racemic alpha-phenethylamine was resolved with high enantiomeric excess using immobilized lipase B from Candida antarctica .
- Asymmetric Synthesis : As a chiral auxiliary, it aids in the synthesis of various pharmaceuticals and natural products. Its structural motifs are frequently incorporated into the synthesis of chiral building blocks necessary for drug development .
- Organocatalysis : The compound has been employed in the construction of modular chiral organocatalysts that facilitate asymmetric reactions. These catalysts have shown effectiveness in various synthetic pathways, enhancing the efficiency of producing enantiomerically enriched compounds .
Pharmacological Applications
The pharmacological profile of phenethylamine derivatives indicates potential therapeutic uses:
- CNS Stimulants : Compounds related to phenethylamine are known to mimic the effects of stimulants on the central nervous system. They can enhance neurotransmitter release, particularly dopamine and norepinephrine, which may lead to applications in treating conditions such as ADHD and depression .
- Acetylcholinesterase Inhibition : Research has indicated that derivatives of phenethylamine can inhibit acetylcholinesterase activity, suggesting potential applications in neuroprotection and cognitive enhancement. In animal studies, certain formulations demonstrated protective effects against hypoxia-induced neuronal damage .
- Metabolic Pathways : The metabolism of phenethylamine derivatives involves oxidative pathways that can affect their pharmacokinetics and efficacy as therapeutic agents. Understanding these metabolic processes is crucial for optimizing their use in clinical settings .
Neurobiological Research
Phenethylamine derivatives are also significant in neurobiological studies:
- Neurotransmitter Interaction : The interaction of these compounds with neurotransmitter systems has been extensively studied. They have been shown to influence serotonin and dopamine levels, which are critical for mood regulation and cognitive functions .
- Potential Therapeutic Targets : Given their ability to modulate neurotransmitter systems, phenethylamine derivatives are being investigated as potential therapeutic targets for neurodegenerative diseases and mood disorders. Their role in enhancing synaptic plasticity is particularly noteworthy .
Case Study 1: Kinetic Resolution of Racemic Alpha-Phenethylamine
A recent study focused on the kinetic resolution of racemic alpha-phenethylamine using lipase-catalyzed acylation methods. The process yielded high enantiomeric excesses (>95%) and showcased the compound's utility as a chiral auxiliary in synthetic applications .
Case Study 2: Neuroprotective Effects
In a controlled animal study, formulations containing phenethylamine derivatives were administered to assess their neuroprotective effects against hypoxia. Results indicated significant improvements in survival rates compared to control groups, highlighting their potential for therapeutic use in neuroprotection .
Mechanism of Action
The compound exerts its effects by interacting with neurotransmitter systems in the brain. It binds to trace amine-associated receptor 1 (TAAR1) and inhibits vesicular monoamine transporter 2 (VMAT2) in monoamine neurons. This regulation of monoamine neurotransmission leads to its stimulant effects on the central nervous system .
Comparison with Similar Compounds
Research Implications and Gaps
- Stereochemistry : The β-hydroxy group introduces chirality, which could lead to enantiomers with distinct pharmacological profiles (e.g., ephedrine vs. pseudoephedrine) .
- Metabolism: Hydroxylation may facilitate glucuronidation or sulfation, altering excretion pathways compared to non-hydroxylated analogs .
- Synthèse : Derivatives like 4-MMA-NBOMe () demonstrate the feasibility of modifying phenethylamine scaffolds for targeted receptor binding, suggesting avenues for optimizing the target compound’s activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
